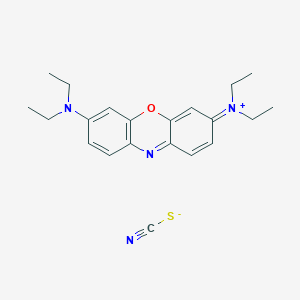3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate
CAS No.: 82142-14-1
Cat. No.: VC17006012
Molecular Formula: C21H26N4OS
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82142-14-1 |
|---|---|
| Molecular Formula | C21H26N4OS |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;thiocyanate |
| Standard InChI | InChI=1S/C20H26N3O.CHNS/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;3H/q+1;/p-1 |
| Standard InChI Key | XHIPTIKBRSBIFI-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(#N)[S-] |
Introduction
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is a compound with the CAS number 82142-14-1. It belongs to the phenoxazine class, which is known for its diverse biological activities and applications in various fields, including medicine and materials science. This compound is closely related to 3,7-bis(diethylamino)phenoxazin-5-ium hydroxide (CAS# 93966-70-2), sharing similar structural features but differing in the counterion .
Biological and Chemical Applications
While specific biological applications of 3,7-bis(diethylamino)phenoxazin-5-ium thiocyanate are not extensively documented, phenoxazine derivatives are known for their potential in biomedical research. They have been explored for their fluorescence properties, which make them useful in biological staining and imaging applications. Additionally, some phenoxazine compounds exhibit antimicrobial or anticancer activities, although these properties would need to be specifically investigated for this thiocyanate derivative .
Research Findings and Future Directions
Research on phenoxazine derivatives often focuses on their optical properties and potential biological activities. For 3,7-bis(diethylamino)phenoxazin-5-ium thiocyanate, future studies could explore its fluorescence characteristics, antimicrobial efficacy, or anticancer potential. Given the lack of detailed information on this specific compound, further investigation is necessary to fully understand its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume